3,4-dimethyl 6-chloropyridine-3,4-dicarboxylate
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Overview
Description
3,4-Dimethyl 6-chloropyridine-3,4-dicarboxylate is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of two methyl groups and one chlorine atom attached to a pyridine ring, along with two ester functional groups. It is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl 6-chloropyridine-3,4-dicarboxylate typically involves the chlorination of 3,4-dimethylpyridine followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using alcohols like methanol or ethanol in the presence of acid catalysts .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination and esterification steps but is optimized for large-scale production with enhanced safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl 6-chloropyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Reduction Reactions: The ester groups can be reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include 3,4-dimethyl 6-aminopyridine-3,4-dicarboxylate or 3,4-dimethyl 6-thiopyridine-3,4-dicarboxylate.
Oxidation: Products include 3,4-dimethyl 6-chloropyridine-3,4-dicarboxylic acid.
Reduction: Products include 3,4-dimethyl 6-chloropyridine-3,4-dimethanol.
Scientific Research Applications
3,4-Dimethyl 6-chloropyridine-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of pharmaceutical agents.
Industry: Employed in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3,4-dimethyl 6-chloropyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- Dimethyl 4-chloropyridine-2,6-dicarboxylate
- Diethyl 2,6-dimethyl-4-chloropyridine-3,5-dicarboxylate
Comparison: 3,4-Dimethyl 6-chloropyridine-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of methyl groups at positions 3 and 4, along with a chlorine atom at position 6, differentiates it from other similar compounds and influences its behavior in chemical reactions and biological systems .
Properties
CAS No. |
1189570-18-0 |
---|---|
Molecular Formula |
C9H8ClNO4 |
Molecular Weight |
229.6 |
Purity |
91 |
Origin of Product |
United States |
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